
Ethyl dodecylphosphonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl dodecylphosphonochloridate is an organophosphorus compound that features a phosphonate group bonded to a dodecyl chain and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl dodecylphosphonochloridate can be synthesized through the reaction of dodecylphosphonic acid with thionyl chloride to form dodecylphosphonochloridate, which is then reacted with ethanol to yield the final product. The reaction conditions typically involve:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform
Catalysts: Pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl dodecylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form dodecylphosphonic acid and ethanol.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols
Solvents: Dichloromethane, chloroform, and ethanol
Catalysts: Pyridine, triethylamine, and Lewis acids
Major Products
Substitution Products: Depending on the nucleophile, products such as dodecylphosphonamide or dodecylphosphonothioate can be formed.
Hydrolysis Products: Dodecylphosphonic acid and ethanol
Aplicaciones Científicas De Investigación
Ethyl dodecylphosphonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study phosphonate metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and as a flame retardant additive.
Mecanismo De Acción
The mechanism of action of ethyl dodecylphosphonochloridate involves its interaction with nucleophilic sites in biological molecules. The phosphonate group can form stable bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Ethyl dodecylphosphonochloridate can be compared with other similar compounds such as:
Dodecylphosphonic Acid: Lacks the ethyl ester group and is more hydrophilic.
Ethyl Hexylphosphonochloridate: Has a shorter alkyl chain, affecting its solubility and reactivity.
Ethyl Octylphosphonochloridate: Similar structure but with an octyl chain, leading to different physical properties.
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
Número CAS |
128894-08-6 |
|---|---|
Fórmula molecular |
C14H30ClO2P |
Peso molecular |
296.81 g/mol |
Nombre IUPAC |
1-[chloro(ethoxy)phosphoryl]dodecane |
InChI |
InChI=1S/C14H30ClO2P/c1-3-5-6-7-8-9-10-11-12-13-14-18(15,16)17-4-2/h3-14H2,1-2H3 |
Clave InChI |
HHMUHUGHBNPMPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCP(=O)(OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


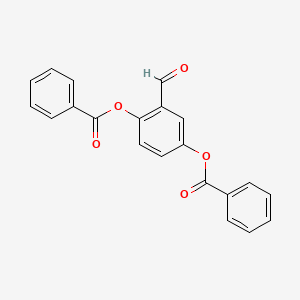


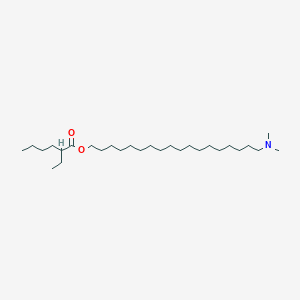
![1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14283435.png)
![2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14283440.png)

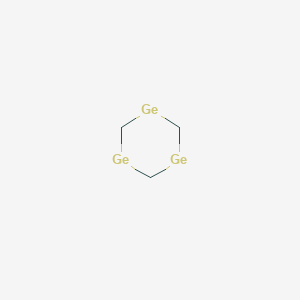
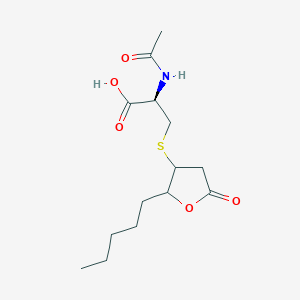

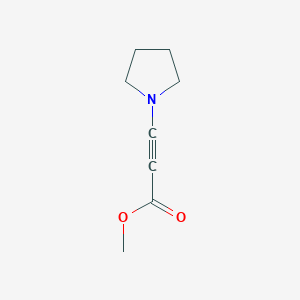
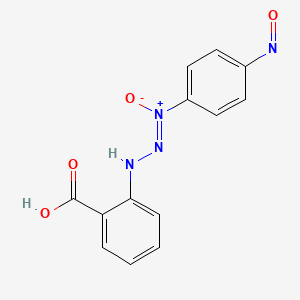
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
